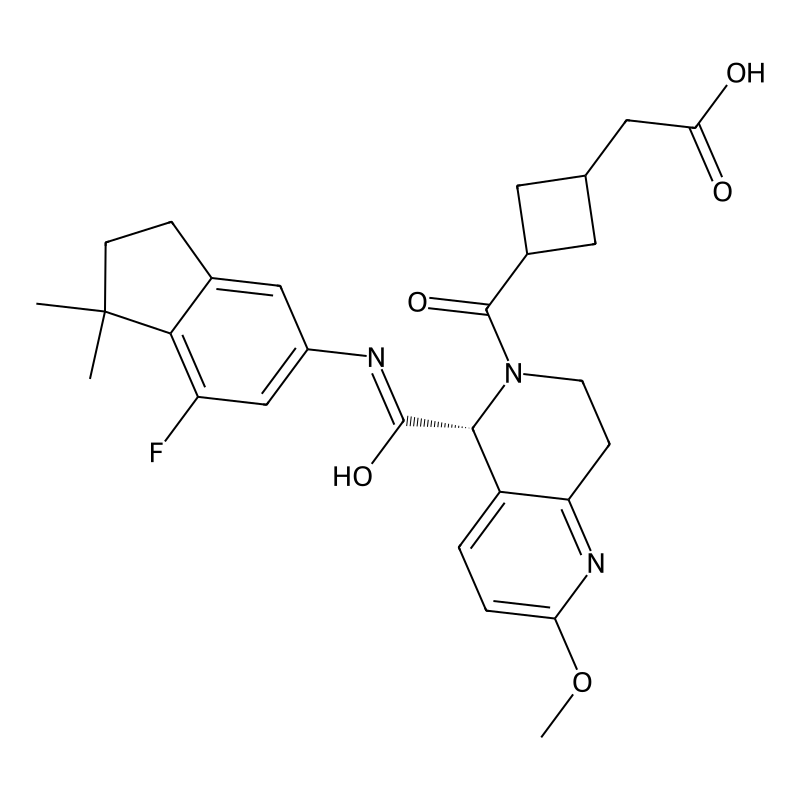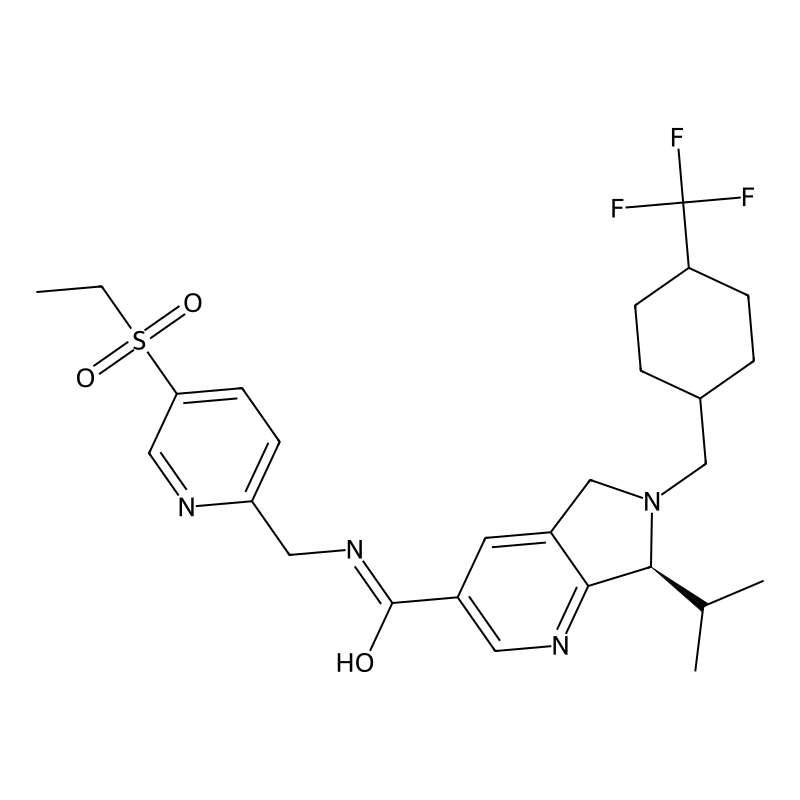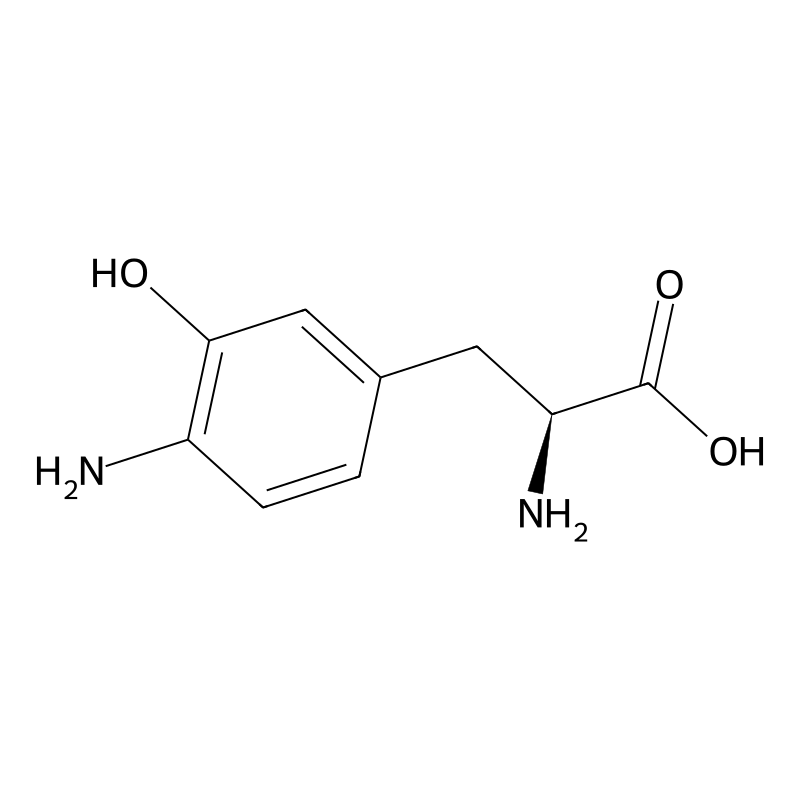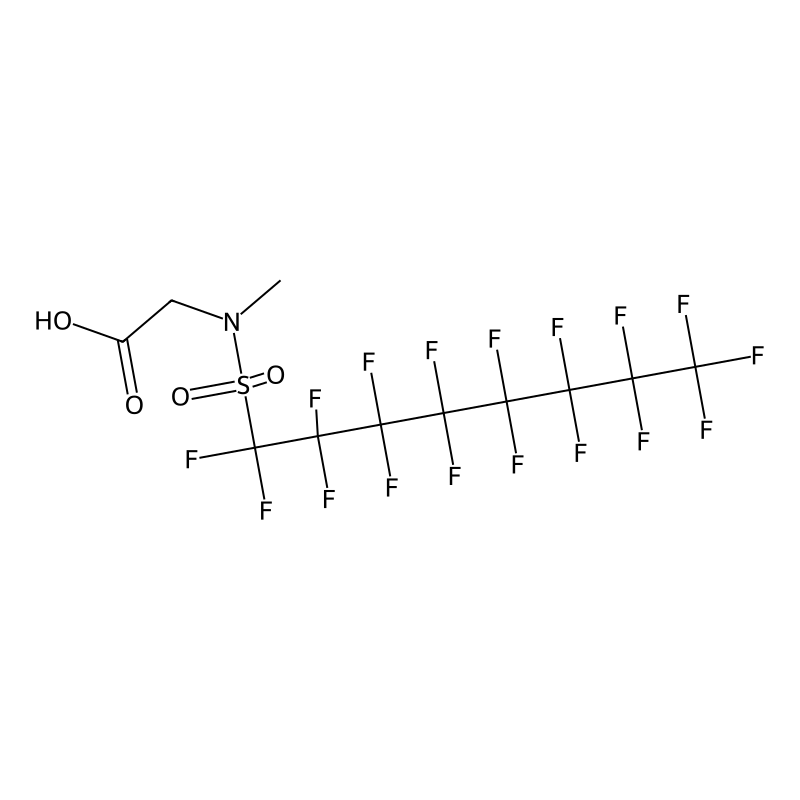TAK-828F

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
TAK-828F is a small molecule identified as a potent, selective, and orally bioavailable inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt) []. RORγt is a transcription factor known to play a critical role in the development and function of Th17 cells, a subset of helper T cells that are implicated in various autoimmune diseases [].
Potency and Selectivity
Studies have shown TAK-828F to have a high binding affinity to RORγt, with an IC50 (half maximal inhibitory concentration) value of 1.9 nM. This indicates that TAK-828F can effectively bind to RORγt at very low concentrations. Additionally, TAK-828F exhibits selectivity for RORγt over other related receptors, minimizing potential off-target effects [].
Oral Bioavailability
TAK-828F's ability to be administered orally makes it a promising candidate for drug development. Oral delivery offers advantages such as improved patient compliance and ease of administration compared to injectable medications [].
In Vivo Studies
In animal models of IL-23-induced cytokine expression, TAK-828F demonstrated the ability to suppress the production of inflammatory cytokines associated with Th17 cells []. This suggests that TAK-828F may have therapeutic potential for treating conditions driven by Th17 cell activity.
TAK-828F is a novel compound classified as a tetrahydronaphthyridine derivative, specifically designed as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound features a unique chiral amino acid structure that incorporates indane and cyclobutane moieties linked through two peptide bonds. TAK-828F has garnered attention in pharmacological research due to its selective inhibitory effects on Th17 cell differentiation, which is implicated in various autoimmune diseases, making it a potential therapeutic candidate for conditions like multiple sclerosis and inflammatory bowel disease .
- Heck Reaction: This involves the vinylation of chloropyridine using ethylene gas.
- Dihydronaphthyridine Formation: A one-pot cyclization and amination process converts 2-vinyl-3-acylpyridine into dihydronaphthyridine.
- Enantioselective Transfer Hydrogenation: This step is crucial for achieving the desired optical purity of the compound.
- Pictet–Spengler Reaction: This reaction is used to form the tetrahydronaphthyridine core from ethyl glyoxylate polymer .
These reactions are notable for their efficiency and scalability, allowing for the potential large-scale production of TAK-828F without extensive purification processes.
TAK-828F exhibits significant biological activity as a selective RORγt inverse agonist. It has been shown to effectively reduce the production of Th17-related cytokines, such as interleukin-17 and interleukin-22, without affecting interferon-gamma levels in human blood samples . This selectivity is crucial as it allows for modulation of immune responses associated with autoimmune disorders while minimizing unwanted effects on other immune pathways.
In experimental models, TAK-828F has demonstrated efficacy in reducing Th17 and Th1/17 dependent immune reactions, particularly in murine models of chronic experimental autoimmune encephalomyelitis, which serves as a model for multiple sclerosis .
The synthesis of TAK-828F is characterized by an innovative approach that emphasizes atom economy and efficiency. The following methods are employed:
- Chiral Resolution: The racemic mixture obtained during synthesis is resolved using chiral high-performance liquid chromatography (HPLC) to isolate the optically pure form.
- Copper-Mediated Amidation: This method was utilized to couple various precursors effectively, although initial attempts with palladium-catalyzed conditions were less successful due to low yields and optical purity concerns .
- Scalable Processes: The synthetic route developed aims to eliminate the need for chromatography or distillation, making it suitable for large-scale manufacture .
TAK-828F holds promise in several therapeutic areas due to its modulation of immune responses:
- Autoimmune Diseases: Its primary application lies in treating autoimmune conditions such as multiple sclerosis and inflammatory bowel disease by inhibiting Th17 cell activity.
- Inflammatory Disorders: The compound's ability to reduce pro-inflammatory cytokines positions it as a potential treatment for various inflammatory disorders.
- Research Tool: TAK-828F serves as a valuable tool in research to study RORγt signaling pathways and their implications in immune regulation .
Research indicates that TAK-828F interacts selectively with RORγt, inhibiting its coactivator recruitment, which is essential for Th17 cell differentiation. Studies have shown that at concentrations around 100 nM, TAK-828F significantly reduces Th17-related cytokine production without impacting other immune pathways, demonstrating its specificity . This selectivity is critical for minimizing side effects associated with broader immunosuppressive therapies.
Several compounds are structurally or functionally similar to TAK-828F. Here are some notable examples:
| Compound Name | Structure Type | Mechanism | Unique Feature |
|---|---|---|---|
| SR2211 | Synthetic ligand | RORγt modulator | Potent selective modulator with distinct binding properties |
| Digoxin | Cardiac glycoside | RORγt antagonist | Known for its effects on cardiac function alongside immune modulation |
| SR1050 | Synthetic ligand | RORγt inverse agonist | Selectively inhibits Th17 differentiation but less potent than TAK-828F |
TAK-828F stands out due to its high selectivity (>5000-fold) against other isoforms of ROR receptors (such as RORα and RORβ), making it particularly promising for targeted therapies without off-target effects .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Dates
2: Shibata A, Uga K, Sato T, Sagara M, Igaki K, Nakamura Y, Ochida A, Kono M,







